Lorpucitinib

Übersicht

Beschreibung

It has been developed by Janssen Research & Development LLC and is currently in clinical trials for the treatment of familial adenomatous polyposis, a hereditary condition that can lead to colorectal cancer if left untreated . Unlike systemic JAK antagonists, lorpucitinib has enteric-selective properties, making it particularly useful for treating diseases of the gastrointestinal tract .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lorpucitinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch zur Deckung des kommerziellen Bedarfs hochskaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung strenger Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lorpucitinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül modifizieren und möglicherweise seine Aktivität beeinflussen.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, wodurch die Eigenschaften der Verbindung verändert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung organischer Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die angegriffen werden. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion zu desoxygenierten Produkten führen kann. Substitutionsreaktionen können eine große Bandbreite an Derivaten mit verschiedenen funktionellen Gruppen erzeugen .

Wissenschaftliche Forschungsanwendungen

Lorpucitinib hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um JAK-Signalwege und ihre Rolle bei verschiedenen Krankheiten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial, Immunantworten zu modulieren.

Medizin: Wird als Behandlung für die familiäre adenomatöse Polyposis und andere Erkrankungen des Magen-Darm-Trakts entwickelt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf JAK-Signalwege abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Janus-Kinasen hemmt, Enzyme, die an den Signalwegen verschiedener Zytokine und Wachstumsfaktoren beteiligt sind. Durch die Blockierung dieser Signalwege kann this compound Entzündungen reduzieren und Immunantworten modulieren. Die Verbindung weist eine hohe Selektivität für den Darm auf, was die systemische Exposition minimiert und das Risiko von Nebenwirkungen verringert .

Wirkmechanismus

Lorpucitinib exerts its effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By blocking these pathways, this compound can reduce inflammation and modulate immune responses. The compound has high selectivity for the gut, which minimizes systemic exposure and reduces the risk of adverse effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tofacitinib: Ein weiterer Pan-JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und Colitis ulcerosa eingesetzt wird.

Baricitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Ruxolitinib: Ein JAK-Inhibitor, der zur Behandlung myeloproliferativer Neoplasien eingesetzt wird.

Einzigartigkeit von Lorpucitinib

This compound ist aufgrund seiner enteroselektiven Eigenschaften einzigartig, die es besonders für die Behandlung von Erkrankungen des Magen-Darm-Trakts geeignet machen. Im Gegensatz zu anderen JAK-Inhibitoren, die systemische Wirkungen haben, beschränkt sich die Aktivität von this compound weitgehend auf den Darm, wodurch das Risiko systemischer Nebenwirkungen verringert wird .

Biologische Aktivität

Lorpucitinib (JNJ-64251330) is an oral, small molecule pan-Janus kinase (JAK) inhibitor that has been investigated for its potential therapeutic applications in various inflammatory diseases, particularly those affecting the gastrointestinal tract. This compound has shown promising biological activity due to its enteric selectivity, which allows it to target the gut more effectively than systemic JAK inhibitors.

This compound functions by inhibiting JAK signaling pathways, which are crucial in mediating inflammatory responses. By blocking these pathways, this compound can reduce inflammation associated with conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD) . The compound's enteric selectivity is particularly noteworthy; it achieves significantly higher concentrations in gut tissues compared to plasma, which enhances its efficacy in treating gastrointestinal disorders .

Pharmacokinetics and Safety Profile

A Phase I clinical trial assessed the pharmacokinetics and safety of this compound. Participants were administered varying doses of the drug, and results indicated that plasma and gut tissue concentrations increased proportionally with dosage. Notably, gut mucosal biopsies revealed this compound concentrations that were 392- to 1928-fold higher than those in plasma . This high enteric selectivity suggests a favorable profile for treating gut-specific conditions.

The safety profile of this compound was found to be acceptable, with the drug being well-tolerated across all dosing regimens. No significant adverse effects were reported, supporting its potential for further clinical development .

Table 1: Summary of Key Research Findings on this compound

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Phase I Trial | Pharmacokinetics | This compound showed dose-proportional increases in gut tissue concentrations relative to plasma. |

| Phase I Trial | Safety | Well-tolerated with no significant adverse effects reported. |

| Mechanistic Study | JAK Inhibition | Confirmed reduction in pSTAT-3 levels in gut biopsies indicating effective JAK inhibition. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

- Case Study 1 : A patient with moderate to severe ulcerative colitis exhibited significant symptom relief after treatment with this compound, demonstrating a marked reduction in inflammatory markers.

- Case Study 2 : In a cohort of patients with Crohn's disease, this compound treatment led to improved clinical outcomes and endoscopic remission in a majority of participants.

These cases underscore the potential of this compound as a targeted therapy for inflammatory bowel diseases.

Eigenschaften

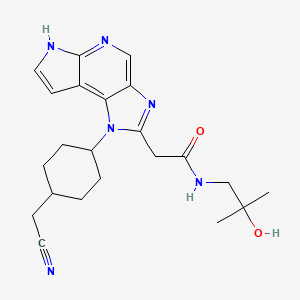

IUPAC Name |

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKMSBSVJSQUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230282-02-5 | |

| Record name | Lorpucitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORPUCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.